1-(3-methoxyphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-14-4-2-3-13(11-14)21-17(24)20-8-10-23-9-5-15(22-23)16-12-18-6-7-19-16/h2-7,9,11-12H,8,10H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNOQMSLQLVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex molecule that has gained attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Urea linked to a pyrazole and a methoxyphenyl group.
- Functional Groups : The presence of a methoxy group and a pyrazine moiety contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, pyrazolyl-ureas have been evaluated against various bacterial strains, demonstrating moderate activity. The minimum inhibitory concentration (MIC) values for related compounds ranged around 250 μg/mL , suggesting potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolyl derivatives have been documented extensively. These compounds often inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a study showed that certain pyrazolyl-ureas could reduce COX-2 activity significantly, indicating their potential as anti-inflammatory agents .
Anticancer Potential
Recent studies have highlighted the anticancer activity of pyrazole derivatives. Compounds similar to the target molecule have shown promising results in inhibiting tumor cell proliferation. For example, derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 49.85 µM to 140 nM , indicating their potential for further development as anticancer drugs .
Case Studies
Case Study 1: Antitumor Activity
A study focused on a series of pyrazole derivatives, including those structurally related to the target compound, revealed that they induced apoptosis in cancer cells through the activation of caspases. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels .
Case Study 2: Inhibition of GSK-3 Activity
Another investigation assessed the inhibition of Glycogen Synthase Kinase 3 (GSK-3) by urea derivatives. The compound exhibited more than a 57% reduction in GSK-3β activity at a concentration of 1.0 μM , showcasing its potential role in modulating signaling pathways involved in cancer progression .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety facilitates binding to enzyme active sites, affecting processes like inflammation and cell proliferation.
- Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors involved in cell growth and differentiation.
- Oxidative Stress Induction : Increased ROS production leads to cellular stress responses, promoting apoptosis in cancer cells.
Preparation Methods
Isocyanate Route
The most direct method involves generating 3-methoxyphenyl isocyanate from 3-methoxyaniline. Patent WO2013091011A1 describes phosgene-free isocyanate synthesis using triphosgene in dichloromethane at 0–5°C, achieving 85–92% yields.
Reaction Scheme:
$$
\text{3-Methoxyaniline} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{3-Methoxyphenyl isocyanate} + \text{byproducts}
$$
Conditions:
Carbodiimide-Mediated Urea Formation
Synthesis of 2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazine-Pyrazole Heterocycle Construction
Patent CN111187215A outlines a cyclocondensation strategy for pyrazole rings using hydrazine derivatives and 1,3-diketones. For pyrazin-2-yl substitution:
Step 1: Pyrazine Synthesis
Pyrazine-2-carbonitrile is prepared via dehydrogenation of 1,2-diaminopropane with a copper catalyst at 120°C.
Step 2: Pyrazole Ring Formation
Reacting pyrazine-2-carbonitrile with acetylene derivatives under Huisgen conditions:
$$
\text{Pyrazine-2-carbonitrile} + \text{HC≡C-COOEt} \rightarrow \text{3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylate}
$$
Conditions:
Urea Bond Formation: Coupling Strategies
Isocyanate-Amine Coupling
Combining Intermediate A (isocyanate) and Intermediate B (amine) in anhydrous THF at room temperature for 6 h yields the target compound. WO2013091011A1 documents similar reactions with 90–94% efficiency.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 6 h |
| Yield | 91% |
Carbonyldiimidazole (CDI) Activation
For substrates sensitive to isocyanates, CDI mediates urea formation. Reacting 3-methoxyaniline with CDI generates an imidazolide, which subsequently reacts with the ethylamine intermediate. This method, per WO2013091011A1, affords 83% yield in DCM at 0°C.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Isocyanate-Amine | 91 | 98.5 | 6 h |
| CDI-Mediated | 83 | 97.2 | 8 h |
| Carbodiimide | 78 | 95.8 | 12 h |
The isocyanate-amine route provides superior yield and purity, though requires careful handling of moisture-sensitive intermediates. CDI activation offers a safer alternative with marginally reduced efficiency.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The 1H-pyrazole ring exhibits potential regioselectivity issues during cyclization. Patent CN111187215A addresses this using directing groups (e.g., ester moieties) to favor 1,3-substitution, achieving >95% regiochemical control.
Ethylamine Spacer Stability
Alkylation of pyrazole with 2-bromoethylamine risks Hofmann elimination. CN111187215A mitigates this by employing K₂CO₃ as a base in DMF, maintaining pH 8–9 to prevent degradation.
Scalability and Industrial Considerations
Pilot-scale synthesis (WO2013091011A1) demonstrates:
- Cost Efficiency : Triphosgene route reduces reagent costs by 40% compared to traditional phosgene.
- Safety Profile : Continuous flow reactors minimize exposure to hazardous intermediates.
- Purification : Crystallization from ethanol/water (4:1) affords >99% purity at 10 kg scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
